molecular formula HNOS B1248793 Thionitrous acid CAS No. 29335-37-3

Thionitrous acid

Cat. No. B1248793
CAS RN: 29335-37-3
M. Wt: 63.08 g/mol
InChI Key: ICRHORQIUXBEPA-UHFFFAOYSA-N
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Description

Thionitrous acid is a nitroso compound that is hydrogen sulfide in which one of the hydrogens is replaced by a nitroso group. It has a role as a signalling molecule. It is a nitroso compound, a hydracid and an inorganic molecular entity.
A group of organic sulfur-containing nitrites, alkyl thionitrites. S-Nitrosothiols include compounds such as S-NITROSO-N-ACETYLPENICILLAMINE and S-NITROSOGLUTATHIONE.

Scientific Research Applications

Linking Biochemistries of NO and H2S

Thionitrous acid (HSNO) has been identified as a key intermediate in biological signaling pathways, linking the biochemistries of nitric oxide (NO) and hydrogen sulfide (H2S). This connection is crucial for understanding various physiological processes and signaling mechanisms. HSNO is spontaneously formed under certain conditions, linking NO and H2S biochemistries and potentially playing a significant role in vivo. The structural and reactivity investigations of HSNO help in understanding its physiological chemistry and propensity for S-N bond cleavage in biological systems (Nava et al., 2016).

Fluorescent Probes for HSNO Detection

The development of fluorescent probes for the detection of HSNO in biological systems has been a significant advancement. These probes, such as TAP-1, have shown high selectivity and sensitivity to HSNO in aqueous media and cells. This development provides a valuable tool for understanding the functions of HSNO in biology, highlighting its emerging role as a potential key intermediate in cellular redox regulation (Chen et al., 2019).

Interaction with Sulfhydryls and Cytotoxic Potential

Peroxynitrite anion (ONOO-) can react with sulfhydryls, leading to potential cytotoxic effects. This interaction is significant in biological systems where superoxide and nitric oxide generate peroxynitrite anion, which in turn reacts with thiol groups. This process may exert cytotoxic effects by oxidizing tissue sulfhydryls, with this compound being a less effective thiol-oxidizing agent than its anion (Radi et al., 1991).

Potential Biological Relevance of HSNO Isomers

Computational investigations have explored possible isomerization reactions of HSNO under physiological conditions. These studies suggest that the formation of HSNO in biological environments can lead to various derivative species with potentially biologically relevant activity. The exploration of HSNO isomers, such as HONS and SN(H)O, contributes to understanding the complex biochemistry of gasotransmitters like nitric oxide and hydrogen sulfide (Ivanova et al., 2014).

properties

CAS RN

29335-37-3

Molecular Formula

HNOS

Molecular Weight

63.08 g/mol

IUPAC Name

thionitrous S-acid

InChI

InChI=1S/HNOS/c2-1-3/h(H,2,3)

InChI Key

ICRHORQIUXBEPA-UHFFFAOYSA-N

SMILES

N(=O)S

Canonical SMILES

N(=O)S

Other CAS RN

29335-37-3

synonyms

S-Nitrosothiol
S-Nitrosothiols

Origin of Product

United States

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